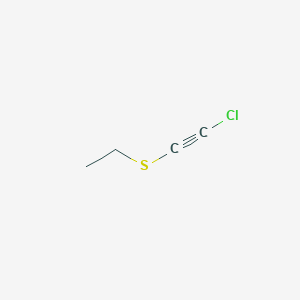
Ethyne, chloro(ethylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyne, chloro(ethylthio)- typically involves the reaction of ethyne with chloro(ethylthio) reagents under specific conditions. One common method is the reaction of ethyne with chloro(ethylthio) chloride in the presence of a base such as sodium amide (NaNH₂) in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the base deprotonates the ethyne, allowing the chloro(ethylthio) group to attach to the carbon atom.
Industrial Production Methods
Industrial production of ethyne, chloro(ethylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve the efficiency of the reaction.
化学反应分析
Types of Reactions
Ethyne, chloro(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro(ethylthio) group to an ethylthio group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted ethynes depending on the nucleophile used.
科学研究应用
Ethyne, chloro(ethylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyne, chloro(ethylthio)- involves its interaction with molecular targets through its reactive chloro(ethylthio) group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The triple bond in the ethyne moiety also contributes to its reactivity, allowing it to participate in various addition reactions.
相似化合物的比较
Similar Compounds
Chloroacetylene: Similar structure but lacks the ethylthio group.
Ethynyl chloride: Contains a chloro group attached to the ethyne moiety.
Chloro(phenylthio)acetylene: Contains a phenylthio group instead of an ethylthio group.
Uniqueness
Ethyne, chloro(ethylthio)- is unique due to the presence of both a chloro and an ethylthio group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler alkynes.
属性
CAS 编号 |
91418-07-4 |
|---|---|
分子式 |
C4H5ClS |
分子量 |
120.60 g/mol |
IUPAC 名称 |
1-chloro-2-ethylsulfanylethyne |
InChI |
InChI=1S/C4H5ClS/c1-2-6-4-3-5/h2H2,1H3 |
InChI 键 |
MTJPAKQIJYGJTE-UHFFFAOYSA-N |
规范 SMILES |
CCSC#CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


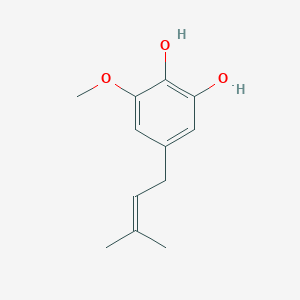
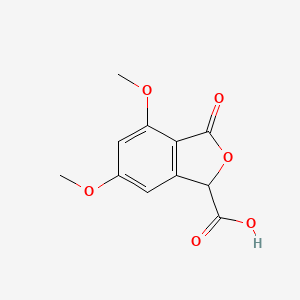
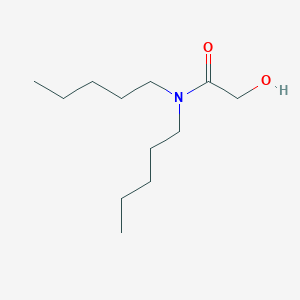
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
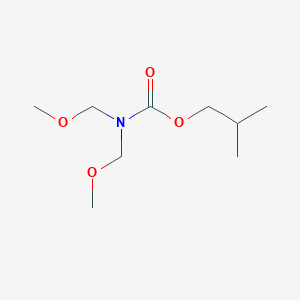
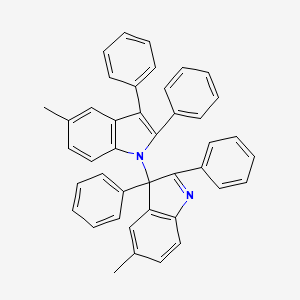

methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
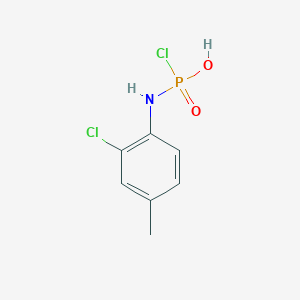
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

